molecular formula C15H16 B077686 2,5-Dimethyldiphenylmethane CAS No. 13540-50-6

2,5-Dimethyldiphenylmethane

Cat. No. B077686
Key on ui cas rn: 13540-50-6
M. Wt: 196.29 g/mol
InChI Key: LJBGURBFHJJQQU-UHFFFAOYSA-N
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Patent
US04197417

Procedure details

63.3 Parts of benzyl chloride at 20° are slowly added during 2 hours to a mixture of 1 part of iron (III) chloride and 531 parts of p-xylene held at a temperature of 115°-120° C. The rate of hydrogen chloride evolution is found to be directly proportional to the rate of benzyl chloride addition. After addition, the mixture is held at 120° C. for 3 hours then filtered to remove insoluble matter, and the unreacted p-xylene (406 parts) removed by atmospheric distillation at 135°-145° C. The residue is distilled under reduced pressure at 2-3 mm Hg and a further fraction of p-xylene (64 parts) is obtained at 30°-40° C. The total recovery of p-xylene is 470 parts (98% recovery). The product, 2,5-dimethyldiphenylmethane is obtained at 126°-134° C.: yield 80 parts (82% of theory). A residue of 10.1 parts of polymer remains after distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH3:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=1>[Fe](Cl)(Cl)Cl>[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[C:13]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
held at a temperature of 115°-120° C
ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble matter
CUSTOM
Type
CUSTOM
Details
the unreacted p-xylene (406 parts) removed by atmospheric distillation at 135°-145° C
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure at 2-3 mm Hg
CUSTOM
Type
CUSTOM
Details
a further fraction of p-xylene (64 parts) is obtained at 30°-40° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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